Hexachlorofulvene
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Overview
Description
Hexachlorofulvene is a chlorinated derivative of fulvene, characterized by the presence of six chlorine atoms attached to its molecular structure. Its molecular formula is C6Cl6 , and it has a monoisotopic mass of 281.813110 Da . This compound is known for its unique electronic properties and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Hexachlorofulvene can be synthesized through several methods. One common synthetic route involves the reaction of hexachloropropene with various uranium oxide derivatives to produce uranium tetrachloride, with this compound as a significant by-product . Another method involves the gold-catalyzed cyclization of 1,5-diynes with ketones, which provides diversely substituted vinyl ethers under mild conditions . These methods highlight the versatility and complexity of the synthetic routes available for this compound.
Chemical Reactions Analysis
Hexachlorofulvene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It reacts predominantly as a dienic partner with cyclopentadiene.
Substitution Reactions: The compound can participate in substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the presence of multiple chlorine atoms suggests potential reactivity in such processes.
Common reagents used in these reactions include cyclopentadiene for cycloaddition reactions and various ketones for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexachlorofulvene has several scientific research applications, including:
Materials Science: It has been used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.
Dynamic Combinatorial Chemistry: This compound’s propensity to form dipolar structures at relatively low temperatures makes it suitable for dynamic combinatorial chemistry.
Mechanism of Action
The mechanism of action of hexachlorofulvene involves its unique electronic properties and reactivity. The compound can form dipolar structures, which contribute to its reactivity in cycloaddition reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to participate in various chemical reactions, forming complex polycyclic structures.
Comparison with Similar Compounds
Hexachlorofulvene can be compared with other similar compounds, such as:
Pentafulvene: Known for its lower energy aromatic structure due to electron delocalization.
Triafulvene: Exhibits higher energy anti-aromatic transition states.
Heptafulvene: Similar to triafulvene, it also has higher energy anti-aromatic transition states.
This compound’s uniqueness lies in its extensive chlorination, which imparts distinct electronic properties and reactivity compared to other fulvenes.
Properties
CAS No. |
6317-25-5 |
---|---|
Molecular Formula |
C6Cl6 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(dichloromethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C6Cl6/c7-2-1(6(11)12)3(8)5(10)4(2)9 |
InChI Key |
LPXVMSAWPWLKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(Cl)Cl)C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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